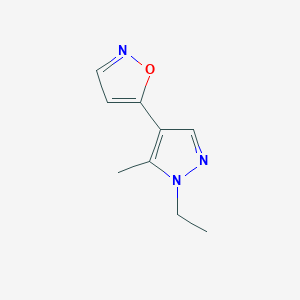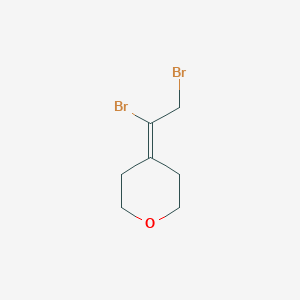
4-(1,2-Dibromoethylidene)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,2-Dibromoethylidene)oxane” is a chemical compound with the CAS number 2377032-79-4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of dibromoalkanes, which are similar to “4-(1,2-Dibromoethylidene)oxane”, involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as dibromoalkanes, have been studied extensively . For example, the [3 + 2] cycloaddition reactions of dibromoformaldoxime have been investigated using density functional theory .科学的研究の応用
Advanced Oxidation Processes
Research by Cashman et al. (2019) delves into the advanced oxidation processes (AOPs) for treating recalcitrant contaminants like 1,4-dioxane in water, highlighting the role of hydroxyl and sulfate free radicals. This study sheds light on the chemical dynamics involved in breaking down complex organic pollutants, which might be relevant to understanding how similar compounds could be degraded or modified in environmental or laboratory settings Cashman et al., 2019.
Polymer Research and Material Science
Meng et al. (1996) explored the cooperative motion of polar side groups in amorphous polymers, which involves synthesizing and characterizing materials with specific optical properties. This research demonstrates the intricate relationship between molecular structure and material behavior, which could be pertinent when studying the applications of "4-(1,2-Dibromoethylidene)oxane" in materials science Meng et al., 1996.
Photocatalytic Degradation
The study by Coleman et al. (2007) on the photocatalytic degradation of 1,4-dioxane using titanium dioxide highlights the potential for using catalytic methods to break down complex organic molecules in water treatment processes. Insights from such research could be applicable to understanding the reactivity and potential applications of "4-(1,2-Dibromoethylidene)oxane" in environmental chemistry Coleman et al., 2007.
Chemical Synthesis and Catalysis
Research into the on-water, catalyst-free synthesis of organic derivatives, as explored by Zhu et al. (2015), showcases the innovative approaches to synthesizing complex molecules under environmentally friendly conditions. Such methodologies could be relevant to the synthesis or modification of "4-(1,2-Dibromoethylidene)oxane" Zhu et al., 2015.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1,2-dibromoethylidene)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBOBOXMAFEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C(CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dibromoethylidene)oxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


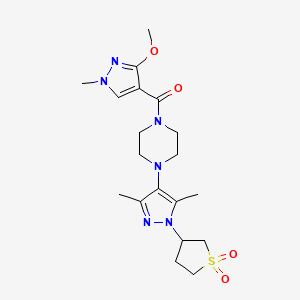
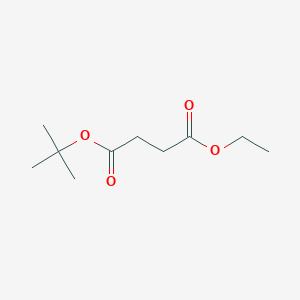
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
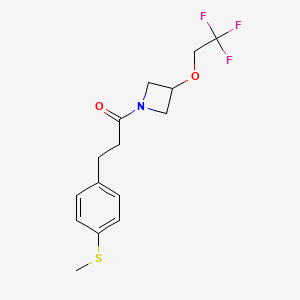
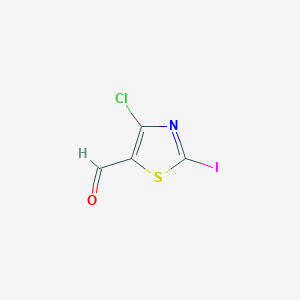
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)

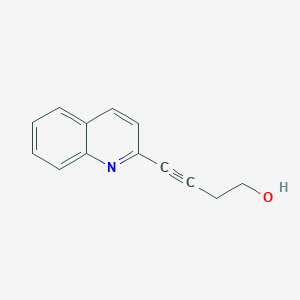
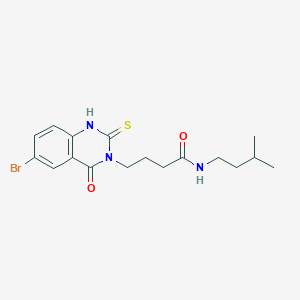

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
